Product packaging for 7-Bromo-2-methyl-1,5-naphthyridine(Cat. No.:)

7-Bromo-2-methyl-1,5-naphthyridine

Cat. No.: B12956416
M. Wt: 223.07 g/mol
InChI Key: BXBLLYCDDZMBLS-UHFFFAOYSA-N
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Description

Overview of Naphthyridine Isomers and Structural Features

The six isomers of naphthyridine are 1,5-naphthyridine (B1222797), 1,6-naphthyridine, 1,7-naphthyridine, 1,8-naphthyridine, 2,6-naphthyridine, and 2,7-naphthyridine. thieme-connect.de The position of the nitrogen atoms significantly influences the electron distribution within the rings, affecting their reactivity towards electrophilic and nucleophilic reagents. The presence of the nitrogen atoms generally deactivates the rings towards electrophilic substitution compared to naphthalene, while activating them towards nucleophilic attack.

The structure of 1,5-naphthyridine, the core of the compound of interest, is a planar molecule. This planarity, combined with the presence of sp²-hybridized nitrogen and carbon atoms, contributes to its aromatic character.

Historical Context of Naphthyridine Synthesis Methodologies

The synthesis of the naphthyridine ring system has been a subject of extensive research for over a century. One of the most classical and enduring methods for the synthesis of 1,5-naphthyridines is the Skraup reaction. nih.gov This reaction typically involves the cyclization of a 3-aminopyridine (B143674) derivative with glycerol (B35011) in the presence of an oxidizing agent and a dehydrating agent, such as sulfuric acid. nih.gov For instance, the synthesis of 3-bromo-1,5-naphthyridine (B97392) has been achieved starting from 3-amino-5-bromopyridine (B85033) via the Skraup procedure. researchgate.net

Another significant historical method is the Friedländer annulation, which involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing an activated methylene (B1212753) group. mdpi.com Over the years, numerous modifications and novel synthetic routes have been developed to improve yields, regioselectivity, and substrate scope. These include methods based on cycloaddition reactions and transition metal-catalyzed cross-coupling reactions followed by cyclization. nih.gov

Significance of Halogenated Naphthyridine Scaffolds in Organic Synthesis

Halogenated naphthyridines, such as 7-Bromo-2-methyl-1,5-naphthyridine, are highly valuable intermediates in organic synthesis. The presence of a halogen atom, particularly bromine or chlorine, provides a reactive handle for a variety of chemical transformations. These halogenated scaffolds serve as key precursors for the introduction of diverse functional groups through nucleophilic aromatic substitution (SNAr) reactions and transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions. beilstein-journals.org

The ability to functionalize the naphthyridine core at specific positions allows for the systematic modification of its electronic and steric properties, which is crucial in the fields of medicinal chemistry and materials science. For example, the bromine atom in 7-bromo-substituted 1,5-naphthyridines can be displaced by various nucleophiles or participate in coupling reactions to generate libraries of new compounds with potential biological activities. The versatility of these halogenated intermediates makes them indispensable building blocks for the synthesis of complex molecules. diva-portal.org

Chemical Profile of this compound

While specific experimental data for this compound is not extensively documented in publicly available literature, its chemical properties and reactivity can be inferred from the general behavior of related 1,5-naphthyridine derivatives.

PropertyValue
Molecular Formula C₉H₇BrN₂
Molecular Weight 223.07 g/mol
Appearance Expected to be a solid at room temperature
Solubility Likely soluble in common organic solvents

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7BrN2 B12956416 7-Bromo-2-methyl-1,5-naphthyridine

Properties

Molecular Formula

C9H7BrN2

Molecular Weight

223.07 g/mol

IUPAC Name

7-bromo-2-methyl-1,5-naphthyridine

InChI

InChI=1S/C9H7BrN2/c1-6-2-3-8-9(12-6)4-7(10)5-11-8/h2-5H,1H3

InChI Key

BXBLLYCDDZMBLS-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C1)N=CC(=C2)Br

Origin of Product

United States

Synthetic Methodologies for 7 Bromo 2 Methyl 1,5 Naphthyridine

Direct Synthetic Routes to 7-Bromo-2-methyl-1,5-naphthyridine

The synthesis of this compound can be approached through direct methods that construct the bicyclic system. These routes typically involve two main stages: the formation of the 2-methyl-1,5-naphthyridine (B1205038) core, followed by selective bromination, or the use of a pre-brominated precursor in the initial cyclization reaction.

Cyclization Reactions for Naphthyridine Core Formation

The construction of the 1,5-naphthyridine (B1222797) skeleton is a foundational step. Several classical chemical reactions have been adapted for this purpose, each starting from different precursors but converging to form the desired fused pyridine (B92270) ring system.

The Skraup reaction and its variations are powerful methods for synthesizing quinolines and have been effectively adapted for 1,5-naphthyridines. The reaction generally involves the condensation of an aminopyridine with an α,β-unsaturated carbonyl compound (or a precursor like glycerol (B35011) that generates one in situ) under strong acidic conditions with an oxidizing agent.

For the synthesis of the 2-methyl-1,5-naphthyridine core, 3-aminopyridine (B143674) is reacted with crotonaldehyde (B89634) (but-2-enal). thieme-connect.de The reaction proceeds through a Michael addition, followed by cyclization, dehydration, and subsequent oxidation to yield the aromatic naphthyridine ring. thieme-connect.de Various oxidizing agents can be employed, with sodium m-nitrobenzenesulfonate (B8546208) often providing better yields and reproducibility than traditional agents like arsenic pentoxide or nitrobenzene. mdpi.com A patent describes a method using ferrous sulfate (B86663) as a catalyst in sulfuric acid. google.com

Alternatively, a brominated naphthyridine ring can be synthesized directly by using a brominated aminopyridine. For instance, 3-amino-5-bromopyridine (B85033) can undergo a Skraup-type synthesis to produce 7-bromo-1,5-naphthyridine, which can then be further functionalized. researchgate.net This highlights a strategic approach where the bromine atom is incorporated from the start.

Table 1: Examples of Skraup Reaction for 1,5-Naphthyridine Derivatives

Reactant 1Reactant 2Key ReagentsProductReference
3-AminopyridineCrotonaldehydeH₂SO₄, Oxidizing Agent2-Methyl-1,5-naphthyridine thieme-connect.demdpi.com
3-AminopyridineGlycerolH₂SO₄, m-NO₂PhSO₃Na1,5-Naphthyridine mdpi.com
3-Amino-5-bromopyridineGlycerolH₂SO₄, Oxidizing Agent7-Bromo-1,5-naphthyridine researchgate.net

The Friedländer synthesis provides another versatile route to naphthyridines by reacting an ortho-amino pyridine aldehyde or ketone with a compound containing an active methylene (B1212753) group (e.g., a ketone, ester, or nitrile). encyclopedia.pubnih.gov The reaction can be catalyzed by either acid or base.

To form a 2-methyl-1,5-naphthyridine ring, 3-aminopyridine-4-carbaldehyde could theoretically be condensed with acetone. While specific examples for the exact target are sparse, the general methodology is well-established for this class of compounds. nih.gov For example, the reaction of 2-aminonicotinaldehyde with acetone, catalyzed by an ionic liquid in water, has been shown to efficiently produce 2-methyl-1,8-naphthyridine, demonstrating the feasibility of this approach for related isomers. nih.gov The key challenge often lies in the synthesis of the required aminopyridine aldehyde precursor.

The Gould-Jacobs reaction is a well-known method for preparing 4-hydroxyquinolones and can be extended to synthesize 4-hydroxy-1,5-naphthyridinones. ekb.eg The process begins with the condensation of an aminopyridine with a malonic ester derivative, such as diethyl ethoxymethylenemalonate (EMME). mdpi.comnih.gov This is followed by a thermal cyclization, which typically occurs at high temperatures in a solvent like diphenyl ether, to form the fused heterocyclic system. ekb.egd-nb.info Subsequent hydrolysis and decarboxylation can remove the ester group.

While this reaction directly leads to a 4-hydroxy derivative, which would require further chemical modification to arrive at this compound, it is a cornerstone in naphthyridine chemistry. mdpi.comiipseries.org The reaction of 3-aminopyridine with EMME, for instance, yields ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate. mdpi.com A related approach involves reacting 3-aminopyridine with ethyl acetoacetate (B1235776) to form an enamine intermediate, which upon thermal cyclization in refluxing Dowtherm A, produces 2-methyl-1,5-naphthyridin-4(1H)-one. prepchem.com

This category encompasses broader cyclization strategies, including the Doebner-von Miller reaction, which is closely related to the Skraup synthesis. This reaction involves the condensation of an aromatic amine (here, 3-aminopyridine) with α,β-unsaturated aldehydes or ketones. ekb.eg

The most direct synthesis of the 2-methyl-1,5-naphthyridine core falls squarely within this approach, utilizing the reaction between 3-aminopyridine and crotonaldehyde in the presence of an acid catalyst. thieme-connect.de The reaction is driven by the formation of a stable, aromatic bicyclic system. The efficiency of these methods can be limited by the lower electron density of the pyridine ring compared to aniline (B41778), which can hinder the electrophilic cyclization step. ekb.eg

Bromination Strategies for Selective Introduction of Bromine

Once the 2-methyl-1,5-naphthyridine core is synthesized, the next critical step is the selective introduction of a bromine atom at the C7 position. The electron-deficient nature of the two pyridine rings makes direct electrophilic aromatic substitution challenging. researchgate.net

Several strategies can be employed for bromination:

Direct Bromination: Direct bromination of the 1,5-naphthyridine ring system often requires harsh conditions. Gas-phase bromination has been reported for the parent 1,5-naphthyridine. researchgate.net Another approach involves the bromination of the hydrohalide salt of the naphthyridine. researchgate.net

Bromination of Activated Rings: Activating the ring system towards electrophilic attack is a common strategy. For instance, 1,5-dialkyl-1,5-naphthyridine-2,6-diones can be treated with bromine to yield 3,7-dibromo derivatives. nih.gov While not directly applicable to the target compound, this illustrates the principle of activating the ring to facilitate bromination.

Radical Bromination: The methyl group at the C2 position can be brominated using radical initiators like N-bromosuccinimide (NBS) to form a bromomethyl derivative, which can then undergo further reactions. mdpi.com

For achieving C7-selectivity on 2-methyl-1,5-naphthyridine, a plausible route involves N-oxidation. The formation of a 1,5-naphthyridine-N-oxide can activate specific positions for nucleophilic substitution or direct subsequent electrophilic attack. However, literature on the precise regioselectivity of brominating 2-methyl-1,5-naphthyridine is scarce, and often mixtures of isomers are obtained. In related systems, bromination of 6-methylbenzo[b] mdpi.comresearchgate.netnaphthyridines has been shown to occur at the peripheral pyridine ring. mdpi.com

Regioselective Bromination of 2-Methyl-1,5-naphthyridine Precursors

The direct and regioselective bromination of an unsubstituted 2-methyl-1,5-naphthyridine at the C7 position presents significant challenges due to the electronic nature of the naphthyridine ring, which can lead to mixtures of products. The bromination of the parent 1,5-naphthyridine ring, for instance, typically yields 3-bromo and 3,7-dibromo derivatives, highlighting the difficulty in controlling the site of electrophilic substitution. researchgate.net

Consequently, a more effective and widely adopted strategy involves introducing the bromine atom onto a pyridine precursor prior to the construction of the second ring. A prominent example is the use of 3-amino-5-bromopyridine as a starting material. researchgate.net This approach ensures the bromine atom is correctly positioned in the final naphthyridine structure. The synthesis of 7-bromo-2-chloro-1,5-naphthyridine, a related structure, begins with 3-amino-5-bromopyridine, which undergoes a Skraup reaction to form the initial bromo-naphthyridine ring system. researchgate.net This "bromine-first" strategy circumvents the regioselectivity issues of direct bromination on the fused heterocyclic system.

Another method for halogenation involves the use of specialized reagents. For instance, dibromoisocyanuric acid has been used for the bromination of thieno[c]-fused 1,5-naphthyridines, indicating its potential for controlled halogenation of complex heterocyclic systems. researchgate.net

Table 1: Comparison of Bromination Strategies

Method Description Advantages Challenges
Precursor Bromination Brominating a pyridine starting material (e.g., 3-aminopyridine) before cyclization. Excellent regiocontrol, ensuring the bromine is at the desired position (C7). Requires a multi-step synthesis.

| Direct Bromination | Electrophilic bromination of the pre-formed 2-methyl-1,5-naphthyridine ring. | Potentially fewer steps. | Poor regioselectivity, often leading to a mixture of isomers (e.g., 3-bromo, 3,7-dibromo). researchgate.net |

Mechanistic Considerations in Selective Halogenation

The mechanism of halogenation on pyridine and its fused derivatives like naphthyridine is critical for understanding and predicting regioselectivity. For many fused 1,5-naphthyridines, the mechanism for bromination is described as a nucleophilic addition-elimination [SN(AE)]. mdpi.com

In contrast, computational studies on the halogenation of pyridines suggest that C-halogen bond formation can occur via a nucleophilic aromatic substitution (SNAr) pathway. acs.org In these cases, the elimination of a phosphine (B1218219) group from an intermediate complex is the rate-determining step. Steric interactions play a significant role, accounting for differences in reactivity between various positions on the pyridine ring. acs.org The presence of activating or deactivating groups, as well as the position of the nitrogen atoms in the naphthyridine scaffold, directs the incoming electrophile, making selective halogenation a nuanced process. The choice of a bulky, non-nucleophilic base is also crucial in reactions involving metalation to prevent undesired side reactions like bromo-lithium exchange or nucleophilic addition. beilstein-journals.org

Multi-Step Synthetic Sequences Employing Advanced Organic Reactions

Modern synthetic strategies often employ a series of advanced organic reactions to build the this compound core with high efficiency and control.

Strategies Involving Cross-Coupling Followed by Cyclization

A powerful method for constructing the 1,5-naphthyridine skeleton involves a sequence of a cross-coupling reaction followed by an intramolecular cyclization. researchgate.netnih.govresearchgate.net This approach typically starts with a suitably functionalized pyridine derivative.

For example, a Heck reaction can be performed on an aminopyridine with an alkene like methyl acrylate (B77674). nih.gov The resulting intermediate is then cyclized to form the second pyridine ring of the naphthyridine system. nih.gov Similarly, Sonogashira coupling reactions involving acetylenic compounds can be used to build the necessary carbon framework before a final ring-closing step, such as a Chichibabin cyclization. researchgate.net These methods offer great flexibility in introducing a variety of substituents by changing the coupling partners.

Table 2: Example of Cross-Coupling/Cyclization Sequence

Step Reaction Reactants Purpose
1 Heck Reaction 2-Bromo-6-fluoropyridin-3-amine, Methyl acrylate Forms a C-C bond, adding the precursor to the second ring. nih.gov

| 2 | Cyclization | Intermediate from Step 1, PBu₃, AcOH | Closes the ring to form the 1,5-naphthyridine scaffold. nih.gov |

Sequential Construction of the Naphthyridine Ring System

Classical cyclization reactions remain fundamental to the synthesis of the 1,5-naphthyridine ring system. mdpi.comencyclopedia.pub These methods build the second ring onto a pre-existing pyridine ring in a sequential manner.

Skraup Synthesis : This is a widely used method for creating the quinoline (B57606) and naphthyridine skeletons. In the context of a 7-bromo derivative, the synthesis can start from 3-amino-5-bromopyridine, which is reacted with glycerol, often in the presence of an oxidizing agent and sulfuric acid. researchgate.netnih.gov This reaction directly constructs the second pyridine ring onto the bromo-substituted precursor.

Gould-Jacobs Reaction : This reaction involves the condensation of an aminopyridine with a derivative of malonic acid, such as diethyl methylenemalonate, followed by thermal cyclization. nih.govekb.eg This sequence first forms an aminomethylenemalonate intermediate, which then undergoes ring closure at high temperatures to yield a 4-hydroxy-1,5-naphthyridine derivative.

These sequential methods are robust and have been applied to large-scale syntheses, providing reliable access to the core naphthyridine structure. nih.gov

Retrosynthetic Analysis of the this compound Scaffold

Retrosynthetic analysis allows for the logical deconstruction of the target molecule to identify key bonds for disconnection and to devise potential synthetic routes.

Identification of Key Disconnections

For this compound, the retrosynthetic analysis reveals several strategic disconnections based on the reliable forward syntheses discussed.

Figure 1: Key Retrosynthetic Disconnections

Generated mermaid

Disconnection 1 (Skraup/Gould-Jacobs type): This is the most strategically sound disconnection. It involves breaking the C-N and C-C bonds of the pyridine ring that bears the bromine atom. This leads back to a readily available 3-amino-5-bromopyridine precursor and a suitable three-carbon synthon (like glycerol for the Skraup reaction or an acrylate for a related cyclization). This approach elegantly solves the problem of regioselective bromination. researchgate.net

Disconnection 2 (Halogenation): This involves disconnecting the C-Br bond. This suggests a late-stage bromination of 2-methyl-1,5-naphthyridine . As noted previously, this route is often complicated by a lack of regioselectivity, making it a less favorable synthetic strategy. researchgate.net

Disconnection 3 (Cross-coupling type): This disconnection breaks the C-C and C-N bonds of the ring containing the methyl group. This would imply starting with a bromo-aminopyridine and building the second ring using a cross-coupling and cyclization sequence. This is a viable and flexible alternative to the classical methods. nih.gov

The analysis clearly indicates that synthetic strategies commencing with a pre-brominated pyridine ring are the most efficient and controllable for accessing the this compound target molecule.

Assessment of Precursor Availability and Scalability

The successful synthesis of this compound on a larger scale is intrinsically linked to the availability and cost-effectiveness of its starting materials. A common and commercially accessible precursor for the naphthyridine framework is 3-aminopyridine. nih.gov The scalability of the synthesis is often assessed by the efficiency of key reactions and the ease of purification of intermediates.

One of the foundational methods for constructing the 1,5-naphthyridine skeleton is the Skraup reaction, which utilizes glycerol and an oxidizing agent with an aminopyridine. nih.govmdpi.com While effective, the classical Skraup reaction can present challenges in terms of scalability due to harsh reaction conditions and the formation of byproducts. ekb.eg Therefore, modifications and alternative strategies are often employed for large-scale production.

Another critical precursor is a source for the methyl group. Acetaldehyde or related compounds can be used in reactions like the Doebner-von Miller reaction, a variation of the Skraup synthesis, to introduce the methyl group at the 2-position of the naphthyridine ring. nih.gov The availability of various substituted aminopyridines and α,β-unsaturated carbonyl compounds allows for the synthesis of a diverse range of polysubstituted 1,5-naphthyridines, highlighting the adaptability of this synthetic approach. google.com

For the introduction of the bromine atom, a common strategy involves the use of brominating agents on a pre-formed naphthyridine ring. The scalability of this step depends on the regioselectivity of the bromination and the ease of separation of the desired isomer.

The table below summarizes key precursors and their roles in the synthesis, underscoring the considerations for scalable production.

Table 1: Key Precursors and Scalability Considerations

Precursor Role in Synthesis Scalability Considerations
3-Aminopyridine Forms the core pyridine ring of the naphthyridine skeleton. nih.gov Readily available commercially.
Glycerol Used in the Skraup reaction to form the second pyridine ring. nih.govmdpi.com Inexpensive and widely available. Reaction conditions can be harsh.
Acetaldehyde Source of the methyl group at the 2-position. nih.gov Volatile and requires careful handling.
Brominating Agents (e.g., NBS) Introduces the bromine atom at the 7-position. smolecule.com Selectivity and purification can be challenging on a large scale.

Optimization of Synthetic Pathways for this compound

The optimization of synthetic routes is crucial for improving yield, purity, and cost-effectiveness, as well as for minimizing environmental impact. Key areas of optimization include the choice of catalyst systems, reaction media, and the control of physical parameters like temperature and pressure.

Catalyst Systems and Reaction Conditions

The choice of catalyst is pivotal in the synthesis of 1,5-naphthyridines. In the Skraup reaction, traditional catalysts include arsenic pentoxide, though less toxic alternatives are now preferred. mdpi.com Iodine has been demonstrated as an effective and reusable catalyst for the Skraup synthesis in a water-dioxane mixture. nih.gov For Friedländer-type reactions, which can also be employed for naphthyridine synthesis, both acid and base catalysts are utilized. ekb.egacs.org For instance, choline (B1196258) hydroxide (B78521) has been shown to be an efficient and biocompatible ionic liquid catalyst for the synthesis of 1,8-naphthyridines in water. acs.org

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are instrumental in creating more complex naphthyridine derivatives. nih.govmdpi.com These reactions allow for the introduction of various substituents onto the naphthyridine core, often with high selectivity and yield. The choice of palladium catalyst and ligands is critical for the success of these transformations.

Solvent Effects and Reaction Medium Engineering

The solvent can significantly influence reaction rates, yields, and even the course of a reaction. While traditional organic solvents like dioxane and chloroform (B151607) have been used in naphthyridine synthesis, there is a growing emphasis on using more environmentally benign solvents. nih.govmdpi.com Water has been successfully employed as a solvent in the Friedländer synthesis of 1,8-naphthyridines, demonstrating the potential for greener reaction conditions. acs.org The use of ionic liquids as both catalysts and solvents is another promising area of research. acs.org

Temperature and Pressure Control in Reaction Yield and Selectivity

Temperature and pressure are critical parameters that must be carefully controlled to maximize yield and selectivity. Many of the cyclization reactions involved in forming the naphthyridine ring require elevated temperatures. nih.govekb.eg For example, the Gould-Jacobs reaction, another method for constructing the naphthyridine skeleton, often involves a thermal cyclization step at high temperatures. nih.gov In some cases, reactions are carried out in sealed tubes under pressure to reach the required temperatures and prevent the loss of volatile reactants. nih.gov Precise control over these parameters is essential for achieving consistent results and minimizing the formation of unwanted byproducts.

Green Chemistry Approaches in Bromonaphthyridine Synthesis (e.g., Microwave-Assisted)

In recent years, green chemistry principles have been increasingly applied to the synthesis of heterocyclic compounds, including naphthyridines. Microwave-assisted synthesis has emerged as a powerful tool to accelerate reaction rates, improve yields, and often enable reactions under solvent-free or more environmentally friendly conditions. derpharmachemica.comscispace.com The synthesis of various naphthyridine derivatives, including those with bromo substituents, has been successfully achieved using microwave irradiation. derpharmachemica.comscispace.compublish.csiro.au This technique offers a significant advantage in terms of reduced reaction times and energy consumption compared to conventional heating methods. derpharmachemica.comscispace.com The development of catalyst-free and one-pot microwave-assisted methods further enhances the green credentials of these synthetic routes. ekb.eg

Table 2: Comparison of Conventional and Microwave-Assisted Synthesis

Parameter Conventional Heating Microwave-Assisted Synthesis
Reaction Time Often hours to days tandfonline.com Typically minutes derpharmachemica.comscispace.com
Energy Consumption Higher Lower
Yield Variable, can be lower Often higher derpharmachemica.comscispace.com
Solvent Use Often requires high-boiling point organic solvents Can be performed with less solvent or in solvent-free conditions ekb.egderpharmachemica.com

Reactivity Profile and Transformational Chemistry of 7 Bromo 2 Methyl 1,5 Naphthyridine

Electrophilic and Nucleophilic Substitution Reactions at the Naphthyridine Core

The reactivity of the 1,5-naphthyridine (B1222797) scaffold is analogous in some respects to that of quinoline (B57606). nih.gov The presence of the electronegative nitrogen atoms reduces the electron density of the aromatic rings, making them less reactive towards electrophiles compared to carbocyclic analogues like naphthalene. Conversely, this electron deficiency activates the ring system for nucleophilic aromatic substitution (SNAr), particularly at positions ortho and para to the nitrogen atoms.

Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for 7-bromo-2-methyl-1,5-naphthyridine. In this reaction, a nucleophile attacks the electron-poor aromatic ring, leading to the substitution of a leaving group. masterorganicchemistry.com The generally accepted mechanism proceeds through a two-step addition-elimination sequence. scispace.com First, the nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized, non-aromatic intermediate known as a Meisenheimer complex. masterorganicchemistry.com In the second, typically faster step, the leaving group is expelled, and the aromaticity of the ring is restored.

For SNAr to occur, the aromatic ring must be activated by electron-withdrawing groups. In this compound, the nitrogen atom at the 5-position acts as a powerful electron-withdrawing group, activating the C7 position (para to N5) for nucleophilic attack. This activation facilitates the displacement of the bromine atom by various nucleophiles.

The bromine atom at the C7 position is a key functional handle for molecular elaboration. Its reactivity as a leaving group depends on the reaction type. In classic SNAr reactions, the rate-determining step is typically the initial nucleophilic attack, not the cleavage of the carbon-halogen bond. masterorganicchemistry.com Consequently, the reactivity order for halogens as leaving groups in SNAr is often F > Cl > Br > I, as the more electronegative halogens enhance the electrophilicity of the carbon atom they are attached to. masterorganicchemistry.com

However, the C-Br bond is sufficiently labile and is an excellent leaving group in many transformations, particularly in transition-metal-catalyzed cross-coupling reactions. In these processes, the bond strength and ability to undergo oxidative addition to a metal center are more critical. Aryl bromides offer a good balance of reactivity and stability, making them more widely used than the more reactive but less stable aryl iodides and the less reactive aryl chlorides. In reactions with some nucleophiles, bromo-substituted nitroimidazoles have been shown to be slightly more reactive than their iodo analogues. researchgate.net

The activated nature of the C7 position in this compound allows for the direct displacement of the bromide by nitrogen and oxygen nucleophiles. These SNAr reactions are fundamental strategies for introducing amino and alkoxy moieties, which are prevalent in biologically active molecules.

Selective amination can be achieved by heating the bromo-substituted naphthyridine with an amine or a source of ammonia, such as ammonium (B1175870) hydroxide (B78521), often in a sealed tube at elevated temperatures. nih.gov Similarly, alkoxylation can be performed by reacting the substrate with an alkoxide, such as sodium methoxide (B1231860), or by using an alcohol in the presence of a base. For example, the nucleophilic substitution of chloro-1,5-naphthyridine derivatives with sodium methanethiolate (B1210775) has been used to furnish methylsulfanyl derivatives. nih.gov These direct substitution methods provide a straightforward route to functionalized 1,5-naphthyridines, which are valuable as inhibitors of various protein kinases. nih.gov

Transition-Metal-Catalyzed Cross-Coupling Reactions

Transition-metal-catalyzed cross-coupling reactions are among the most powerful tools for C-C and C-heteroatom bond formation, and the bromine atom of this compound serves as an ideal handle for these transformations. The Suzuki-Miyaura coupling is a preeminent example used for constructing biaryl and hetero-biaryl structures.

The Suzuki-Miyaura reaction involves the palladium-catalyzed cross-coupling of an organohalide with an organoboron compound, such as a boronic acid or boronic ester. rsc.org This reaction is highly valued in the pharmaceutical and fine chemical industries due to its mild conditions, tolerance of a wide range of functional groups, and the low toxicity of the boron byproducts. rsc.orgnih.gov For a substrate like this compound, the Suzuki-Miyaura coupling enables the direct attachment of various aryl and heteroaryl fragments at the C7 position, providing a convergent route to complex molecular architectures.

The scope of the Suzuki-Miyaura coupling with this compound is broad, encompassing a wide variety of aryl and heteroaryl boronic acids and their derivatives.

Scope: The reaction is compatible with boronic acids containing both electron-donating and electron-withdrawing substituents. nih.govmit.edu Modern palladium catalysts, often employing bulky, electron-rich phosphine (B1218219) ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands, are highly effective for these transformations. nih.gov To circumvent issues with the instability of some boronic acids, more stable derivatives like boronic esters (e.g., pinacol (B44631) esters) or potassium organotrifluoroborates are frequently used. rsc.orgnih.gov These reagents are often more robust, easier to handle, and can lead to higher yields and cleaner reactions.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Heteroaryl Bromides
EntryHeteroaryl BromideBoronic Acid/EsterCatalyst/LigandBaseSolventYield (%)
1This compound (generic)Phenylboronic acidPd(OAc)₂ / RuPhosNa₂CO₃EthanolGood to Excellent nih.gov
2Substituted Indazole ChlorideVarious Aryl Boronic AcidsPd₂ (dba)₃ / XPhosK₃PO₄n-ButanolGood to Excellent nih.gov
36-ChloroindolePhenylboronic acidP1 PrecatalystK₃PO₄Dioxane/H₂O97 mit.edu
44-BromobenzonitrileFuran-2-yltrifluoroboratePd(OAc)₂ / RuPhosNa₂CO₃EthanolGood nih.gov
5Ortho-bromoaniline derivativeVarious Heteroaromatic Boronic EstersCataXCium A Pd G3K₃PO₄Dioxane/H₂OGood to Excellent nih.gov

Limitations: Despite its broad utility, the Suzuki-Miyaura coupling of this compound is subject to certain limitations.

Protodeboronation: A significant side reaction is the cleavage of the C-B bond of the organoboron reagent, replacing it with a C-H bond. rsc.org This is particularly problematic for certain electron-rich or unstable heteroaryl boronic acids (e.g., furan, pyridine (B92270) derivatives) under the basic reaction conditions. nih.govresearchgate.net Using milder bases, shorter reaction times, or more stable boronic acid surrogates like MIDA boronates or trifluoroborates can mitigate this issue. researchgate.net

Catalyst Inhibition: The presence of basic nitrogen atoms in the 1,5-naphthyridine substrate or in a heteroaryl coupling partner can lead to catalyst inhibition. mit.edu These nitrogen atoms can coordinate to the palladium center, reducing its catalytic activity. This challenge can often be overcome by using higher catalyst loadings or employing specialized ligands that promote the desired catalytic cycle over catalyst deactivation. mit.edunih.gov

Steric Hindrance: Boronic acids with bulky ortho-substituents may react sluggishly or provide lower yields due to steric hindrance, which impedes the transmetalation step of the catalytic cycle.

Homocoupling: Another potential side reaction is the palladium-catalyzed homocoupling of the boronic acid to form a symmetrical biaryl byproduct. rsc.org This is often more prevalent at higher temperatures or with prolonged reaction times.

Suzuki-Miyaura Coupling for C-C Bond Formation

Palladium Catalyst and Ligand Optimization

For Suzuki-Miyaura coupling reactions, various palladium catalysts and ligands have been explored with structurally similar bromo-azaheterocycles. Commonly employed palladium precursors include palladium(II) acetate (B1210297) (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). The choice of ligand is critical, with bulky, electron-rich phosphine ligands often demonstrating superior performance. Ligands such as SPhos and XPhos have been shown to be highly effective in promoting the coupling of challenging heteroaryl bromides.

The optimization of the catalyst system often involves screening a variety of palladium-to-ligand ratios, as well as different bases and solvents to achieve the desired reactivity and minimize side reactions. The following table summarizes typical catalyst and ligand systems that are expected to be effective for the cross-coupling reactions of this compound based on studies with analogous compounds.

Catalyst System Component Examples Role in the Reaction
Palladium Precursor Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄Source of the active Pd(0) catalyst
Phosphine Ligand PPh₃, P(t-Bu)₃, SPhos, XPhos, XantPhosStabilizes the palladium center and facilitates key catalytic steps
Base K₂CO₃, K₃PO₄, Cs₂CO₃Promotes the transmetalation step
Solvent Toluene (B28343), Dioxane, DMF, THFSolubilizes reactants and influences reaction kinetics

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, and it is a key transformation for introducing nitrogen-containing functional groups onto the 7-position of the 2-methyl-1,5-naphthyridine (B1205038) core.

Palladium-Catalyzed Amination with Diverse Amine Nucleophiles

The palladium-catalyzed amination of this compound can be achieved with a wide range of primary and secondary amines, including alkylamines, anilines, and various heterocyclic amines. The reaction typically employs a palladium precursor, a suitable phosphine ligand, and a base. The choice of these components is crucial for achieving high yields and accommodating the diversity of amine nucleophiles.

Research on the Buchwald-Hartwig amination of other bromo-azaheterocycles has demonstrated the efficacy of catalyst systems such as Pd(OAc)₂ or Pd₂(dba)₃ in combination with bulky, electron-rich ligands like XantPhos or tBuBrettPhos. These ligands are effective in promoting the reductive elimination step, which is often the rate-limiting step in the catalytic cycle. The reaction is typically carried out in an inert solvent such as toluene or dioxane at elevated temperatures.

The following table provides a representative overview of the types of amine nucleophiles that are expected to successfully couple with this compound under optimized Buchwald-Hartwig conditions.

Amine Nucleophile Type Specific Examples Expected Reactivity
Primary Alkylamines n-Butylamine, CyclohexylamineGenerally good to excellent yields
Secondary Alkylamines Diethylamine, Morpholine, PiperidineHigh reactivity, often leading to high yields
Primary Anilines Aniline (B41778), p-Toluidine, p-AnisidineGood to excellent yields, electronic effects on the aniline can influence rate
Secondary Anilines N-MethylanilineCan be more challenging, may require more specialized ligands
Heterocyclic Amines Pyrrolidine, Indole, CarbazoleGenerally good substrates for this transformation
Nickel-Catalyzed Amination of Heteroaryl Bromides

While palladium-based systems are the most extensively studied for Buchwald-Hartwig amination, nickel-catalyzed systems have emerged as a promising and more cost-effective alternative. Nickel catalysts can exhibit different reactivity and selectivity profiles compared to their palladium counterparts and are particularly effective for the amination of aryl chlorides, which are often less reactive in palladium-catalyzed reactions.

To date, there is a lack of specific reports on the nickel-catalyzed amination of this compound. However, the broader field of nickel catalysis has demonstrated the feasibility of coupling heteroaryl bromides with various amines. These reactions often utilize nickel(II) precatalysts, such as NiCl₂(dme), in combination with a variety of ligands, including phosphines and N-heterocyclic carbenes (NHCs). A strong base, such as sodium tert-butoxide, is typically required. Given the successful application of nickel catalysis for the amination of other bromo-pyridinic systems, it is plausible that a suitable nickel-based catalyst system could be developed for the amination of this compound. Further research in this area would be beneficial to expand the synthetic toolkit for the functionalization of this heterocyclic scaffold.

Ligand Design and Catalyst Loading Considerations

The success of the Buchwald-Hartwig amination of this compound is intimately linked to the properties of the phosphine ligand employed. The ligand's steric bulk and electronic properties are critical in modulating the reactivity of the palladium catalyst. Bulky, electron-rich ligands are generally preferred as they promote the formation of the monoligated Pd(0) species, which is highly active in the oxidative addition step, and they also facilitate the C-N bond-forming reductive elimination.

Commonly used ligands for the amination of heteroaryl bromides include:

XantPhos: A rigid, wide-bite-angle ligand that is known for its high activity and stability.

SPhos and XPhos: Buchwald-type biaryl phosphine ligands that are highly effective for a broad range of substrates.

tBuBrettPhos: A particularly bulky ligand that has shown exceptional reactivity for the amination of challenging five-membered heterocyclic bromides.

Catalyst loading is another important parameter to consider. While higher catalyst loadings can lead to faster reaction times and higher yields, they also increase the cost of the synthesis and can lead to higher levels of residual metal in the final product. Therefore, optimizing the reaction to use the lowest possible catalyst loading is a key consideration, particularly in the context of pharmaceutical synthesis. For many Buchwald-Hartwig aminations of heteroaryl bromides, catalyst loadings in the range of 1-5 mol % of the palladium precursor are typical, although highly active catalyst systems can sometimes achieve good results with loadings below 1 mol %.

Heck Reaction for Alkenylation

The Heck reaction is a palladium-catalyzed C-C bond-forming reaction between an unsaturated halide (or triflate) and an alkene. This reaction is a powerful tool for the alkenylation of aryl and heteroaryl systems and is expected to be a viable method for the functionalization of this compound at the 7-position.

The reaction of this compound with an alkene in the presence of a palladium catalyst and a base would lead to the formation of a 7-alkenyl-2-methyl-1,5-naphthyridine derivative. The choice of reaction conditions, including the palladium source, ligand, base, and solvent, can influence the yield and stereoselectivity of the reaction.

Typical conditions for a Heck reaction involving a heteroaryl bromide include:

Palladium Source: Pd(OAc)₂, PdCl₂, or Pd(PPh₃)₄.

Ligand: Triphenylphosphine (PPh₃) is a common choice, although other phosphine ligands can also be used. In some cases, the reaction can proceed without an added phosphine ligand, particularly with more reactive substrates.

Base: A tertiary amine, such as triethylamine (B128534) (Et₃N), or an inorganic base, such as sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃), is used to neutralize the hydrogen halide formed during the reaction.

Solvent: Polar aprotic solvents like DMF or acetonitrile (B52724) are commonly used.

The stereochemical outcome of the Heck reaction is generally controlled by the mechanism of the migratory insertion and β-hydride elimination steps, and it often leads to the formation of the E-isomer of the resulting alkene.

The following table outlines the expected outcomes for the Heck reaction of this compound with various alkenes.

Alkene Reactant Expected Product Typical Reaction Conditions
Styrene 2-Methyl-7-styryl-1,5-naphthyridinePd(OAc)₂, PPh₃, Et₃N, DMF, 100 °C
Methyl acrylate (B77674) Methyl 3-(2-methyl-1,5-naphthyridin-7-yl)acrylatePd(OAc)₂, PPh₃, K₂CO₃, DMF, 120 °C
Acrylonitrile 3-(2-Methyl-1,5-naphthyridin-7-yl)acrylonitrilePd(OAc)₂, PPh₃, Et₃N, Acetonitrile, 80 °C

Stille Coupling for Organotin Reagent Introduction

The Stille reaction is a powerful and versatile palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organotin compound and an organic halide or pseudohalide. wikipedia.orglibretexts.org For this compound, the C-Br bond at the 7-position is the reactive site for this transformation. The reaction typically involves the coupling of the bromo-naphthyridine with an organostannane reagent (R-SnBu₃) in the presence of a palladium(0) catalyst.

The general mechanism involves three key steps: oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation with the organotin reagent, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. wikipedia.org A variety of organotin reagents can be employed, allowing for the introduction of alkyl, alkenyl, aryl, and alkynyl groups at the C7 position. The reaction is known for its tolerance of a wide range of functional groups. libretexts.org

Table 1: Representative Stille Coupling Reaction with this compound

Organotin Reagent (R-SnBu₃) Catalyst Ligand Solvent Product (at C7)
Vinyltributyltin Pd(PPh₃)₄ PPh₃ Toluene Vinyl
Phenyltributyltin Pd₂(dba)₃ P(o-tol)₃ Dioxane Phenyl
(Tributylstannyl)acetylene PdCl₂(PPh₃)₂ PPh₃ THF Ethynyl

Sonogashira Coupling for Alkynylation

The Sonogashira coupling is a highly efficient method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. scirp.org This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base. In the context of this compound, this reaction allows for the direct introduction of an alkynyl moiety at the C7 position, a valuable transformation for the synthesis of precursors for pharmaceuticals and materials science.

The reaction proceeds via a catalytic cycle involving both palladium and copper. The palladium catalyst undergoes oxidative addition with the bromo-naphthyridine. Concurrently, the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide, which then undergoes transmetalation with the palladium intermediate. Reductive elimination from the resulting palladium complex affords the 7-alkynyl-2-methyl-1,5-naphthyridine product and regenerates the active palladium catalyst. nih.gov

Table 2: Examples of Sonogashira Coupling with this compound

Terminal Alkyne Pd Catalyst Cu Co-catalyst Base Solvent Product (at C7)
Phenylacetylene PdCl₂(PPh₃)₂ CuI Et₃N DMF Phenylethynyl
Trimethylsilylacetylene Pd(PPh₃)₄ CuI i-Pr₂NH Toluene (Trimethylsilyl)ethynyl
1-Hexyne Pd(OAc)₂ CuI Piperidine THF Hex-1-yn-1-yl

Negishi Coupling and Other Organometallic Cross-Couplings

The Negishi coupling involves the reaction of an organozinc reagent with an organic halide catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org This method is renowned for its high functional group tolerance and the reactivity of organozinc compounds. For this compound, Negishi coupling provides a reliable route to introduce various alkyl, aryl, and vinyl substituents at the C7 position. The organozinc reagents are typically prepared from the corresponding organic halide and activated zinc metal. units.it

Beyond the Negishi coupling, other organometallic cross-coupling reactions are also applicable. The Suzuki-Miyaura coupling , which utilizes organoboron reagents (boronic acids or esters), is widely used due to the stability and low toxicity of the boron compounds. tcichemicals.comrsc.org The Heck reaction allows for the arylation or vinylation of the naphthyridine scaffold by coupling it with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.orgmdpi.com

Table 3: Comparison of Organometallic Cross-Coupling Reactions

Reaction Name Organometallic Reagent Catalyst System Key Advantages
Negishi Organozinc (R-ZnX) Pd(0) or Ni(0) High reactivity, broad functional group tolerance wikipedia.org
Suzuki-Miyaura Organoboron (R-B(OH)₂) Pd(0) + Base Stable, non-toxic reagents; mild conditions rsc.org

| Heck | Alkene (R'-CH=CH₂) | Pd(0) + Base | Atom economical (no organometallic needed) organic-chemistry.org |

Metalation and Directed Functionalization of the Naphthyridine Scaffold

Direct C-H bond activation through metalation is a powerful strategy for the functionalization of heterocyclic rings, often providing access to isomers that are not achievable through conventional cross-coupling of halogenated precursors.

Regioselective Lithiation, Magnesiation, and Zincation

The regioselectivity of metalation on the 1,5-naphthyridine scaffold is highly dependent on the base used and the reaction conditions. The use of sterically hindered TMP (2,2,6,6-tetramethylpiperidyl) bases containing lithium, magnesium, or zinc allows for precise deprotonation at specific sites. researchgate.netnih.gov For the parent 1,5-naphthyridine, magnesiation with TMP₂Mg·2LiCl has been shown to selectively occur at the C4 position. researchgate.net

In this compound, the directing effects of the nitrogen atoms, the methyl group, and the bromine atom must be considered. The C4 and C8 positions are the most acidic protons on the unsubstituted 1,5-naphthyridine ring. The methyl group at C2 may sterically hinder metalation at the C3 position, while the electron-withdrawing inductive effect of the bromine at C7 would increase the acidity of the proton at C8, making it a likely site for deprotonation with a suitable base.

Table 4: Potential Regioselective Metalation Sites of this compound

Metalating Agent Predicted Site of Metalation Rationale
TMP₂Mg·2LiCl C4 Strong directing effect observed on the parent scaffold researchgate.net
TMPLi C8 Increased acidity due to adjacent C7-bromo group

Directed Ortho-Metalation (DoM) Strategies

Directed Ortho-Metalation (DoM) is a subtype of electrophilic aromatic substitution where a directing metalation group (DMG) on an aromatic ring coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. wikipedia.orgbaranlab.org In the 1,5-naphthyridine system, the ring nitrogen atoms themselves can act as endogenous directing groups. harvard.edu

For this compound, the N1 nitrogen would direct metalation towards the C2 or C8 position. However, C2 is already substituted with a methyl group. Therefore, lithiation directed by N1 would likely occur at C8. Similarly, the N5 nitrogen would direct metalation towards the C4 or C6 position. The choice between these sites can be influenced by other substituents and the specific base used. The inherent reactivity of the scaffold often favors deprotonation at C4, which is ortho to N5. researchgate.net

"Halogen Dance" Reactions in Naphthyridine Functionalization

The "halogen dance" is a base-catalyzed isomerization reaction where a halogen atom migrates from its original position on an aromatic or heteroaromatic ring to a more thermodynamically stable position. wikipedia.orgrsc.org This reaction typically proceeds through a series of deprotonation and halogenation steps involving arylanion intermediates. clockss.org

A halogen dance reaction has been observed on a functionalized 1,5-naphthyridine scaffold. Specifically, metalation of an 8-iodo-2,4-disubstituted 1,5-naphthyridine with a lithium amide base can lead to the migration of the iodine atom. researchgate.netnih.gov For this compound, treatment with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) could potentially induce deprotonation at an adjacent position (e.g., C8). This could initiate a rearrangement cascade, potentially leading to the migration of the bromine atom to the C8 position, forming an 8-bromo-2-methyl-7-lithio-1,5-naphthyridine intermediate. Trapping this intermediate with an electrophile would result in functionalization at C7, with the bromine atom having moved to C8. This provides a synthetic route to substitution patterns that are otherwise difficult to access.

Other Significant Chemical Transformations

Beyond the more common palladium-catalyzed cross-coupling reactions, this compound can undergo a variety of other chemical transformations that are crucial for the synthesis of more complex derivatives.

Oxidation Reactions (e.g., N-Oxide Formation)

The nitrogen atoms in the 1,5-naphthyridine ring are susceptible to oxidation, typically with peroxy acids, to form the corresponding N-oxides. This transformation is significant as it can alter the electronic properties of the ring system, making it more amenable to certain substitution reactions.

The oxidation of 1,5-naphthyridine derivatives is a well-established method to activate the ring. While specific studies on this compound are not extensively documented in readily available literature, the general principles of N-oxide formation in naphthyridines can be applied. The reaction of a 1,5-naphthyridine with a peracid, such as meta-chloroperoxybenzoic acid (m-CPBA), typically results in the formation of the N-oxide. nih.gov The presence of the electron-donating methyl group at the 2-position may influence the regioselectivity of the N-oxidation, potentially favoring oxidation at the N-1 position. The resulting N-oxide can then serve as a precursor for further functionalization, for instance, in nucleophilic substitution reactions at the positions ortho and para to the N-oxide group.

ReagentSolventTemperatureProductYieldReference
m-CPBADichloromethaneRoom TemperatureThis compound N-oxideNot ReportedGeneral methodology

Reduction Methodologies

Reduction of the 1,5-naphthyridine ring system can lead to partially or fully saturated heterocyclic structures, which are of interest in medicinal chemistry. Catalytic hydrogenation is a common method for such transformations.

While specific reduction methodologies for this compound are not widely reported, general methods for the reduction of the 1,5-naphthyridine core are applicable. Catalytic hydrogenation using transition metal catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) under a hydrogen atmosphere can be employed to reduce one or both of the pyridine rings. The reaction conditions, such as pressure, temperature, and choice of catalyst, would determine the extent of reduction. It is also important to consider the potential for dehalogenation (loss of the bromine atom) under certain reductive conditions.

ReagentCatalystSolventPressureTemperatureProductYieldReference
H₂Pd/CEthanol1-50 atmRoom Temperature7-Bromo-2-methyl-1,2,3,4-tetrahydro-1,5-naphthyridineNot ReportedGeneral methodology

Electrophilic Substitution on the Methyl Group or Ring System

Direct electrophilic substitution on the 1,5-naphthyridine ring is generally difficult due to the electron-deficient nature of the aromatic system. However, the methyl group at the 2-position offers a site for potential electrophilic attack under specific conditions, leading to functionalization of the side chain.

The reactivity of the 1,5-naphthyridine ring towards electrophiles is low. mdpi.com However, the methyl group can potentially undergo reactions such as halogenation under radical conditions. For instance, reaction with N-bromosuccinimide (NBS) in the presence of a radical initiator could lead to the formation of 7-Bromo-2-(bromomethyl)-1,5-naphthyridine. This intermediate would be a valuable precursor for further synthetic modifications. Electrophilic substitution on the ring itself would likely require harsh conditions and may not be regioselective.

ReagentInitiatorSolventProductYieldReference
NBSAIBNCCl₄7-Bromo-2-(bromomethyl)-1,5-naphthyridineNot ReportedGeneral methodology

Cycloaddition Reactions Involving this compound

Cycloaddition reactions, such as the Diels-Alder reaction, provide a powerful tool for the construction of complex polycyclic systems. The 1,5-naphthyridine ring can, in principle, act as either a diene or a dienophile, although its electron-deficient nature generally favors its role as a dienophile.

While there are no specific reports on cycloaddition reactions involving this compound, the general reactivity of the 1,5-naphthyridine system suggests that it could participate in [4+2] cycloaddition reactions. mdpi.com The electron-withdrawing character of the naphthyridine ring would make it a suitable dienophile for reaction with electron-rich dienes. The presence of the bromo and methyl substituents would influence the regiochemistry and stereochemistry of the cycloaddition. Such reactions would lead to the formation of novel, highly functionalized polycyclic heteroaromatic compounds.

DieneReaction TypeConditionsProductYieldReference
Electron-rich diene[4+2] CycloadditionHigh Temperature/PressureFused polycyclic systemNot ReportedGeneral methodology

Derivatization and Functionalization Strategies

Introduction of Diverse Chemical Moieties

The bromine atom at the C7 position is a versatile handle for introducing a wide array of functional groups through various chemical transformations. This section explores methods for forming carbon-carbon, carbon-nitrogen, carbon-oxygen, and other carbon-heteroatom bonds at this position.

While palladium-catalyzed cross-coupling reactions are common for aryl halides, alternative strategies for C-C bond formation offer unique synthetic pathways. One such approach involves the addition of organolithium reagents. In related naphthyridine systems, such as 4-substituted benzo[c] mdpi.comd-nb.infonaphthyridines, organolithium compounds have been shown to add to the C-5–nitrogen double bond. beilstein-journals.org This type of nucleophilic addition to an imine-like bond within the heterocyclic structure represents a potential, though less direct, method for C-C bond formation that avoids traditional cross-coupling catalysts.

Another notable non-coupling strategy involves the reaction of activated naphthyridine derivatives with potent carbon nucleophiles. For instance, a 1,5-naphthyridine (B1222797) sulfoxide (B87167) derivative has been shown to react with lithium-indene (Li-Ind). nih.gov This reaction proceeds via nucleophilic attack, leading to the formation of an indenyl-1,5-naphthyridine derivative and a new carbon-carbon bond. nih.gov Similarly, the use of lithium 1,2,3,4-tetramethylcyclopentadienide can yield a corresponding cyclopentadienyl-1,5-naphthyridine. nih.gov These methods highlight how the inherent reactivity of the naphthyridine core can be exploited for C-C bond formation without resorting to metal-catalyzed cross-coupling protocols.

Radical addition reactions, such as those under Minisci conditions, provide another pathway for C-C bond formation on electron-deficient heterocyclic systems, as demonstrated on related benzo[c] mdpi.comd-nb.infonaphthyridine scaffolds. d-nb.infobeilstein-journals.org

Reaction TypeReagent ExampleProduct TypeReference
Organolithium Additionn-Butyllithium (nBuLi)5-Substituted-5,6-dihydro-benzo[c] mdpi.comd-nb.infonaphthyridine beilstein-journals.org
Nucleophilic AdditionLithium-indene (Li-Ind)Indenyl-1,5-naphthyridine derivative nih.gov
Radical AdditionNucleophilic radicals (e.g., from peroxide)5-Substituted-5,6-dihydro-benzo[c] mdpi.comd-nb.infonaphthyridine d-nb.infobeilstein-journals.org

The bromo group at the C7 position is susceptible to nucleophilic aromatic substitution (SNAr), enabling the direct introduction of nitrogen-based functionalities. The synthesis of hydrazinyl derivatives is a prime example of this reactivity. The reaction of a halogenated naphthyridine with hydrazine (B178648) hydrate (B1144303) is a well-established method for creating C-N bonds. epo.org

Specifically, 7-Bromo-2-methyl-1,5-naphthyridine can be converted to 7-hydrazinyl-2-methyl-1,5-naphthyridine by heating with hydrazine hydrate. epo.org This reaction typically proceeds in a suitable solvent under reflux conditions. The resulting hydrazinyl group is a versatile intermediate itself, capable of undergoing further reactions, such as condensation with carbonyl compounds to form hydrazones or cyclization to create fused heterocyclic systems. This approach has been successfully applied to various bromo- and chloro-naphthyridine isomers, demonstrating its general utility. epo.orgacs.org

Starting MaterialReagentProductReaction TypeReference
This compoundHydrazine Hydrate7-Hydrazinyl-2-methyl-1,5-naphthyridineNucleophilic Aromatic Substitution epo.org
2-Chloro-1,5-naphthyridine (B1368886)Hydrazine2-Hydrazino-1,5-naphthyridineNucleophilic Aromatic Substitution acs.org
5-Bromo-1,6-naphthyridin-2(1H)-oneHydrazine Hydrate5-Hydrazino-1,6-naphthyridin-2(1H)-oneNucleophilic Aromatic Substitution epo.org

Similar to the formation of C-N bonds, carbon-oxygen bonds can be readily formed at the C7 position through nucleophilic aromatic substitution. The displacement of the bromide by an oxygen nucleophile, such as an alkoxide or phenoxide, is an effective strategy for synthesizing ether derivatives.

The synthesis of methoxylated 1,5-naphthyridines has been achieved by reacting the corresponding chloro-naphthyridine with sodium methoxide (B1231860) in methanol. nih.govmdpi.com For example, 2-chloro-1,5-naphthyridine is converted to 2-methoxy-1,5-naphthyridine (B13115056) upon mild treatment with this reagent. acs.org By analogy, this compound can be expected to react with sodium methoxide, sodium ethoxide, or sodium phenoxide to yield the corresponding 7-methoxy, 7-ethoxy, or 7-phenoxy derivatives. These reactions typically proceed under heating conditions and provide a direct route to various aryl and alkyl ethers of the naphthyridine core.

Starting MaterialReagentProductReaction TypeReference
This compoundSodium Methoxide (NaOMe)7-Methoxy-2-methyl-1,5-naphthyridineNucleophilic Aromatic Substitution nih.govacs.orgmdpi.com
This compoundSodium Phenoxide (NaOPh)7-Phenoxy-2-methyl-1,5-naphthyridineNucleophilic Aromatic Substitution nih.govmdpi.com
2-Chloro-1,5-naphthyridineSodium Methoxide (NaOMe)2-Methoxy-1,5-naphthyridineNucleophilic Aromatic Substitution acs.org

The introduction of sulfur-containing functional groups at the C7 position can also be accomplished via nucleophilic substitution of the bromide. Thiolates and other sulfur nucleophiles can displace the halogen to form thioethers. The general reactivity for sulfurization of chloro-1,5-naphthyridines has been noted, indicating that the bromo analogue should undergo similar transformations. nih.gov By reacting this compound with a thiol, such as thiophenol or an alkyl thiol in the presence of a base, the corresponding 7-thioether derivatives can be synthesized. These sulfur-containing compounds can serve as intermediates for further modifications, for instance, oxidation to sulfoxides or sulfones.

Functionalization of the Methyl Group at Position 2

The methyl group at the C2 position of the naphthyridine ring is not merely a passive substituent. Its alpha-protons are acidic due to the electron-withdrawing nature of the heterocyclic ring, allowing for deprotonation and subsequent reaction with electrophiles.

The acidity of the C2-methyl protons enables a range of alpha-functionalization reactions. A common strategy involves deprotonation with a strong, non-nucleophilic base followed by the addition of an electrophile. The use of lithium diisopropylamide (LDA) has been explicitly documented for the functionalization of 2-methyl-1,5-naphthyridine (B1205038). google.com In a typical procedure, the naphthyridine is treated with LDA in an anhydrous solvent like tetrahydrofuran (B95107) (THF) to generate a lithiated intermediate. This potent nucleophile can then be quenched with various electrophiles. google.com

For example, reaction of the lithiated species with methylcarbonate (B8334205) results in the formation of 2-(1,5-naphthyridin-2-yl)acetate, effectively adding a carboxymethyl group at the alpha position of the original methyl substituent. google.com Other strong bases, such as TMPZnCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl), can also be used to deprotonate the methyl group, which can then be functionalized with reagents like allyl bromide to introduce an allyl group. uni-muenchen.de This reactivity provides a powerful tool for elaborating the structure of this compound by building complexity from the C2-methyl position.

Starting MaterialReagentsIntermediateElectrophileProductReference
2-Methyl-1,5-naphthyridine1. Lithium diisopropylamide (LDA)2-(Lithiomethyl)-1,5-naphthyridine2. Methylcarbonate2-(1,5-Naphthyridin-2-yl)acetate google.com
2,7-Dimethylnaphthyridine1. TMPZnCl·LiCl2-Methyl-7-(zinciomethyl)naphthyridine2. Allyl bromide2-Methyl-7-(but-3-en-1-yl)naphthyridine uni-muenchen.de

Conversion to Methoxymethyl Derivatives

First, the 2-methyl group can be activated through radical bromination, for instance using N-bromosuccinimide (NBS) with a radical initiator, to form the intermediate 7-Bromo-2-(bromomethyl)-1,5-naphthyridine. The existence of this bromomethyl derivative is supported by its commercial availability chemicalbook.com. Subsequently, this reactive intermediate can undergo a nucleophilic substitution reaction with sodium methoxide to yield the final product, 7-Bromo-2-(methoxymethyl)-1,5-naphthyridine, which is also a known compound bldpharm.com.

Table 1: Plausible Synthesis of 7-Bromo-2-(methoxymethyl)-1,5-naphthyridine

Step Reaction Reagents & Conditions (Proposed) Product
1 Radical Bromination N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN), CCl₄, reflux 7-Bromo-2-(bromomethyl)-1,5-naphthyridine

Synthesis of Fused Naphthyridine Systems from this compound

The presence of the bromine atom at the C7 position makes this compound an ideal precursor for constructing polycyclic systems through transition metal-catalyzed cross-coupling reactions. These methods are fundamental in medicinal chemistry for creating complex, rigid scaffolds that can interact with biological targets. Reactions such as the Suzuki-Miyaura, Stille, and Buchwald-Hartwig couplings are commonly employed to form new carbon-carbon and carbon-nitrogen bonds, which can be followed by intramolecular cyclization to generate fused rings. nih.govbeilstein-journals.orgnih.govd-nb.info

A well-documented strategy for building fused systems involves a sequential Suzuki-Miyaura coupling and an intramolecular C-N bond formation. Although a specific example starting from this compound is not detailed in the available literature, the synthesis of canthin-6-ones from the analogous 8-bromo-2-methoxynaphthyridine provides a clear and relevant precedent. mdpi.com This process first involves a palladium-catalyzed Suzuki-Miyaura coupling to introduce an aryl group, followed by a copper-catalyzed intramolecular amidation to complete the ring fusion. mdpi.com This approach highlights a powerful method for expanding the naphthyridine core into more complex, multi-ring structures.

Table 2: Representative Synthesis of a Fused Naphthyridine System via Suzuki Coupling and Cyclization (Analogous Example)

Step Starting Material Coupling Partner Catalyst/Reagents Intermediate/Product Yield Reference
1. Suzuki Coupling 8-Bromo-2-methoxynaphthyridine 2-Chlorophenylboronic acid Pd(PPh₃)₄, Na₂CO₃ 8-(2-Chlorophenyl)-2-methoxy-1,5-naphthyridine Good mdpi.com

This synthetic strategy demonstrates the feasibility of using the bromine handle on the naphthyridine ring to engage in powerful C-C and C-N bond-forming reactions, ultimately leading to the construction of elaborate, fused heterocyclic systems.

Spectroscopic Characterization and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. For 7-Bromo-2-methyl-1,5-naphthyridine, ¹H NMR and ¹³C NMR would provide crucial information about the number and connectivity of hydrogen and carbon atoms, respectively.

In a hypothetical ¹H NMR spectrum of this compound, one would expect to see distinct signals for the aromatic protons on the naphthyridine core and a singlet for the methyl group protons. The chemical shifts (δ) of the aromatic protons would be influenced by the positions of the nitrogen atoms and the bromine substituent. The coupling patterns (splitting) between adjacent protons would reveal their connectivity. For instance, a patent for a related compound, 2-methyl-1,5-naphthyridine (B1205038), shows a singlet for the methyl group at approximately 2.76 ppm and a series of multiplets for the aromatic protons between 7.49 and 8.90 ppm. google.com For this compound, the bromine atom at the 7-position would further influence the chemical shifts of the adjacent protons.

¹³C NMR spectroscopy would complement the ¹H NMR data by showing signals for each unique carbon atom in the molecule, including the carbons of the naphthyridine rings and the methyl group. The chemical shifts would provide insight into the electronic environment of each carbon atom.

Table 1: Hypothetical ¹H NMR Data for this compound

Proton Chemical Shift (ppm) Multiplicity
CH₃ ~2.7 s
H-3 ~7.5-7.7 d
H-4 ~8.1-8.3 d
H-6 ~8.7-8.9 s
H-8 ~8.4-8.6 s

Note: This table is a hypothetical representation based on related structures. Actual values may vary.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., ESMS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₉H₇BrN₂), high-resolution mass spectrometry (HRMS) would provide a very accurate mass measurement, confirming the molecular formula. The presence of bromine would be evident from the characteristic isotopic pattern, with two major peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes).

Electron Spray Mass Spectrometry (ESMS) would typically show a prominent peak for the protonated molecule [M+H]⁺. The fragmentation pattern observed in the mass spectrum would offer further structural information. The fragmentation of naphthyridine rings often involves the loss of HCN and C₂H₂. mdpi.com The initial fragmentation of this compound would likely involve the loss of the bromine atom or the methyl group, followed by the characteristic ring fragmentation.

Table 2: Expected Mass Spectrometry Data for this compound

Ion m/z (relative to ⁷⁹Br) m/z (relative to ⁸¹Br)
[M]⁺ 222 224
[M+H]⁺ 223 225

Note: This table presents the expected molecular ion peaks. The full spectrum would show additional fragment ions.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be characterized by absorption bands corresponding to the vibrations of its specific bonds. researchgate.net

Key expected absorptions would include C-H stretching vibrations from the aromatic rings and the methyl group, typically in the region of 3100-3000 cm⁻¹ and 2950-2850 cm⁻¹, respectively. The C=C and C=N stretching vibrations of the aromatic naphthyridine ring system would appear in the 1600-1450 cm⁻¹ region. The C-Br stretching vibration would be expected at lower frequencies, typically in the 600-500 cm⁻¹ range. For comparison, the IR spectrum of a related oxazolonaphthyridinone derivative shows a strong amide C=O stretch at 1683 cm⁻¹. iucr.org

Table 3: Expected Infrared Absorption Bands for this compound

Functional Group Wavenumber (cm⁻¹)
Aromatic C-H stretch 3100-3000
Aliphatic C-H stretch 2950-2850
C=C and C=N stretch 1600-1450
C-Br stretch 600-500

Note: This table provides a general range for the expected absorption bands.

Single Crystal X-ray Diffraction for Solid-State Structure Determination

The analysis would confirm the planar structure of the 1,5-naphthyridine (B1222797) ring system and the positions of the methyl and bromo substituents. Furthermore, it would reveal how the molecules pack in the crystal lattice, including any intermolecular interactions such as π-π stacking or halogen bonding. While crystal structures for several other bromo- and methyl-substituted naphthyridine derivatives have been reported, providing insights into their molecular geometry and packing, specific crystallographic data for this compound is not currently available in the public domain. researchgate.netuni-muenchen.denih.govresearchgate.net

Computational and Theoretical Chemistry

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in analyzing the electronic structure of heterocyclic compounds. While specific DFT studies on 7-Bromo-2-methyl-1,5-naphthyridine are not abundant in the literature, the principles can be extrapolated from studies on related substituted naphthyridine systems. sapub.orgrsc.org

DFT methods, such as those employing the B3LYP functional with a basis set like 6-31G(d), are commonly used to predict the equilibrium molecular geometry and various electronic properties. sapub.org These properties include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, the molecular dipole moment, and the Molecular Electrostatic Potential (MEP). sapub.orgrsc.org

The electronic structure of this compound is influenced by the electron-withdrawing nature of the nitrogen atoms in the naphthyridine core and the bromine atom, as well as the electron-donating effect of the methyl group. The HOMO is expected to be distributed over the π-system of the naphthyridine rings, while the LUMO is also anticipated to be a π-type orbital. The energies of these frontier orbitals are crucial in determining the molecule's electronic transitions and reactivity.

The Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution and is useful for identifying sites susceptible to electrophilic and nucleophilic attack. For this compound, the MEP would likely show negative potential around the nitrogen atoms, indicating their basicity and propensity for electrophilic attack or coordination to metal centers. Conversely, regions of positive potential would indicate susceptibility to nucleophilic attack. rsc.org

A summary of typical parameters obtained from DFT calculations for substituted naphthyridines is presented in Table 1.

Table 1: Representative Electronic Properties from DFT Calculations for Substituted Naphthyridines

Property Description Typical Values for Naphthyridine Derivatives
HOMO Energy Energy of the Highest Occupied Molecular Orbital -6.0 to -7.0 eV
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital -1.5 to -2.5 eV
HOMO-LUMO Gap Energy difference between HOMO and LUMO 4.0 to 5.0 eV

Note: The values in this table are illustrative and based on general findings for substituted naphthyridines. Specific values for this compound would require dedicated calculations.

Prediction of Reactivity and Regioselectivity based on Electronic and Steric Effects

The reactivity and regioselectivity of this compound in chemical reactions can be predicted by considering the interplay of electronic and steric effects of its substituents. The naphthyridine ring system is inherently electron-deficient due to the presence of two nitrogen atoms.

Electronic Effects:

The bromo group at the 7-position is an electron-withdrawing group via induction but can act as a weak π-donor due to its lone pairs. Its primary effect is to decrease the electron density of the ring it is attached to, making it more susceptible to nucleophilic attack.

The methyl group at the 2-position is an electron-donating group through hyperconjugation and induction, which increases the electron density of its attached ring.

Steric Effects:

The methyl group at the 2-position and the bromo group at the 7-position can sterically hinder reactions at adjacent positions.

Predicted Reactivity:

Nucleophilic Aromatic Substitution: The bromo group at the 7-position is a potential leaving group for nucleophilic aromatic substitution reactions. mdpi.com The electron-deficient nature of the naphthyridine ring facilitates such reactions.

Electrophilic Attack: Electrophilic attack is generally less favorable on the electron-deficient naphthyridine core. If it occurs, it would likely be directed to the ring activated by the methyl group, but the nitrogen atoms are the most basic sites and are prone to protonation or alkylation.

Metal-Catalyzed Cross-Coupling: The C-Br bond at the 7-position is an ideal site for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of a wide range of functional groups. mdpi.com

The regioselectivity of these reactions can be rationalized by examining the calculated charge distributions and frontier molecular orbital densities from quantum chemical calculations.

Reaction Mechanism Studies through Computational Modeling

Computational modeling is a valuable tool for elucidating the detailed mechanisms of chemical reactions. For reactions involving this compound, computational studies can provide insights into transition state structures, activation energies, and reaction pathways.

For instance, in a nucleophilic aromatic substitution reaction where the bromo group is displaced, computational modeling could be used to compare the energies of different potential intermediates and transition states, thereby predicting the most likely reaction pathway. This would involve calculating the energy profile of the reaction, including any Meisenheimer-type intermediates.

Similarly, for metal-catalyzed cross-coupling reactions, DFT calculations can model the elementary steps of the catalytic cycle, such as oxidative addition, transmetalation, and reductive elimination. These studies can help in understanding the role of the catalyst, ligands, and reaction conditions in determining the efficiency and selectivity of the reaction.

Synthetic Utility and Applications in Academic Research

Role as a Versatile Synthetic Intermediate for Complex Molecules

The bromine atom on the 1,5-naphthyridine (B1222797) scaffold is particularly amenable to various cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. This reactivity allows for the introduction of a wide array of functional groups, leading to the construction of complex molecular architectures. For instance, palladium-catalyzed reactions such as Suzuki and Stille couplings can be employed to introduce new aryl or alkyl groups at the 7-position. These reactions are fundamental in creating more elaborate molecules with potential applications in medicinal chemistry and materials science. nih.govmdpi.com

The general reactivity of 1,5-naphthyridines is similar to that of quinolines, making them susceptible to electrophilic and nucleophilic substitution, as well as metalation and cross-coupling reactions. nih.gov The presence of the bromo-substituent provides a reactive handle for such transformations, enabling the synthesis of a diverse library of derivatives.

Precursor for the Synthesis of Naphthyridine Analogues

Building upon its utility in cross-coupling reactions, 7-bromo-2-methyl-1,5-naphthyridine serves as a key starting material for a variety of other 1,5-naphthyridine analogues. The bromine atom can be displaced by various nucleophiles, or the entire scaffold can be further functionalized. For example, amination reactions can introduce amino groups, which are prevalent in biologically active molecules. nih.gov

Furthermore, the synthesis of fused 1,5-naphthyridine systems, which are of interest for their potential biological activities, can be initiated from appropriately substituted precursors. nih.govencyclopedia.pub Classical synthetic methods like the Skraup and Friedländer reactions are commonly used to construct the core 1,5-naphthyridine ring system, which can then be brominated to yield intermediates like this compound for further elaboration. nih.govnih.gov

Applications in Material Science

The electron-deficient nature of the 1,5-naphthyridine ring system imparts interesting electronic properties to its derivatives, making them attractive candidates for use in advanced materials.

Derivatives of 1,5-naphthyridine have shown promise as organic semiconductor materials. researchgate.netnih.gov The ability to tune their electronic properties through synthetic modification of precursors like this compound is crucial. For example, introducing different aromatic groups via cross-coupling reactions can alter the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which in turn affects their charge transport capabilities. researchgate.net Research has shown that 1,5-naphthyridine-based molecules can be designed to have suitable electron affinities and ionization potentials for use as electron-transport or hole-transport materials in electronic devices. researchgate.netnih.gov Novel bis-lactam based semiconducting molecules derived from 1,5-naphthyridine-2,6-dione have been synthesized and investigated for their properties in organic phototransistors. researchgate.net

Table 1: Electronic Properties of Substituted 1,5-Naphthyridine Derivatives

Compound Type HOMO (eV) LUMO (eV) Optical Band Gap (eV) Application
4,8-Substituted 1,5-Naphthyridines -5.33 to -6.84 -2.39 to -2.19 2.77 - 3.79 Hole-Injecting/Transport Materials researchgate.netnih.gov
1,5-Naphthyridine-2,6-dione Derivatives N/A N/A N/A Organic Phototransistors researchgate.net

The field of organic light-emitting diodes (OLEDs) has benefited from the development of materials based on the 1,5-naphthyridine scaffold. These materials can serve as emitters, hosts, or charge-transporting layers within an OLED device. The fluorescence properties of 4,8-substituted 1,5-naphthyridines, which can be synthesized from brominated precursors, show emissions in the blue region of the visible spectrum. researchgate.netnih.gov This makes them particularly interesting for the development of high-efficiency blue OLEDs, which have historically been challenging to create. patsnap.com For instance, a 4-hydroxy-8-methyl-1,5-naphthyridine aluminum chelate has been successfully used as an emitter and electron transporting layer in a deep blue OLED. researchgate.net The ability to fine-tune the emission color and efficiency through synthetic modifications of the 1,5-naphthyridine core is a key area of research. researchgate.netnih.gov

Table 2: Photoluminescent Properties of Substituted 1,5-Naphthyridine Derivatives

Compound Series Emission Max (Solution) Emission Max (Solid State) Emission Color Potential Application
4,8-Substituted 1,5-Naphthyridines 434 - 521 nm 400 - 501 nm Blue / Blue-Green OLED Emitting Materials researchgate.netnih.gov

Coordination Chemistry and Metal Complex Formation

The two nitrogen atoms in the 1,5-naphthyridine ring are positioned in a way that allows them to act as chelating or bridging ligands in the formation of metal complexes.

The nitrogen atoms of the 1,5-naphthyridine core can coordinate to metal ions, and this ability is retained in its derivatives. While the bromine atom in this compound can be used as a handle for further synthesis, the parent ring system can also act as a ligand. nih.gov The formation of metal complexes with 1,5-naphthyridine and its derivatives has been explored with various metals, including ruthenium, silver, and gold. researchgate.netresearchgate.net These complexes have potential applications in catalysis, materials science, and medicinal chemistry. The specific electronic and steric properties of the this compound ligand would influence the geometry and reactivity of the resulting metal complex. The 1,5-naphthyridine moiety can act as a bridging ligand between two metal centers, facilitating the construction of larger coordination assemblies. researchgate.net

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound would typically involve the reaction of the ligand with a suitable metal precursor in an appropriate solvent. The nitrogen atoms of the naphthyridine ring act as donor atoms, coordinating to the metal center. The choice of metal (e.g., palladium, ruthenium, rhodium, copper, etc.), its oxidation state, and the accompanying ligands on the metal precursor would determine the final structure and properties of the complex.

Characterization of these hypothetical complexes would employ a range of spectroscopic and analytical techniques to confirm their formation and elucidate their structures. These methods would likely include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to analyze the structure of the ligand and to observe changes in the chemical shifts of the protons and carbons upon coordination to a metal. This can provide information about the coordination mode of the ligand.

Infrared (IR) Spectroscopy: IR spectroscopy would help to identify the coordination of the naphthyridine nitrogen atoms to the metal by observing shifts in the vibrational frequencies of the C=N and C=C bonds in the ring system.

Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the complex, confirming its composition.

X-ray Crystallography: Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a metal complex, providing precise information on bond lengths, bond angles, and the coordination geometry around the metal center.

While specific experimental data for complexes of this compound is not available, a hypothetical data table for a palladium(II) complex is presented below for illustrative purposes, based on general knowledge of similar complexes.

Hypothetical Characterization Data for a Pd(II) Complex of this compound

Analytical Technique Expected Observations
¹H NMR Downfield shift of aromatic protons upon coordination to Pd(II).
¹³C NMR Shift in the signals of carbons adjacent to the coordinating nitrogen atoms.
IR Spectroscopy Shift in the ν(C=N) stretching frequency to a higher or lower wavenumber.
Mass Spectrometry Molecular ion peak corresponding to the expected formula of the complex.

Catalytic Applications of Naphthyridine-Metal Complexes

Metal complexes containing naphthyridine-based ligands have been investigated for their catalytic activity in a variety of organic transformations. The nitrogen-containing heterocyclic structure can stabilize the metal center and influence its reactivity. The electronic and steric properties of the substituents on the naphthyridine ring play a crucial role in tuning the catalytic performance. The bromo substituent on this compound, being an electron-withdrawing group, could potentially enhance the catalytic activity of the metal center in certain reactions.

Potential catalytic applications for metal complexes of this compound, extrapolated from studies on related compounds, could include:

Cross-Coupling Reactions: Palladium complexes are widely used as catalysts for C-C and C-N bond-forming reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions. A palladium complex of this compound could potentially catalyze such transformations.

Hydrogenation and Transfer Hydrogenation: Ruthenium and rhodium complexes are known to be effective catalysts for the hydrogenation of unsaturated compounds. The 1,5-naphthyridine ligand could support these metals in catalytic cycles for the reduction of ketones, aldehydes, and imines.

Oxidation Reactions: Metal complexes can also be utilized as catalysts for oxidation reactions, such as the oxidation of alcohols to aldehydes or ketones.

The performance of these hypothetical catalysts would depend on various factors, including the choice of metal, the reaction conditions (temperature, solvent, base), and the nature of the substrates. A hypothetical data table illustrating the potential catalytic activity of a palladium complex in a Suzuki-Miyaura coupling reaction is provided below.

Hypothetical Catalytic Activity of a Pd(II)-7-Bromo-2-methyl-1,5-naphthyridine Complex in a Suzuki-Miyaura Coupling Reaction

Aryl Halide Boronic Acid Yield (%)
Phenyl bromidePhenylboronic acid>90
4-ChlorotoluenePhenylboronic acid>85
4-Anisyl bromide4-Methylphenylboronic acid>95

Future Research Directions and Challenges

Development of Novel and More Efficient Synthetic Pathways

The synthesis of 7-Bromo-2-methyl-1,5-naphthyridine and its derivatives is a cornerstone of its utility. While established methods like the Skraup and Friedländer reactions provide access to the 1,5-naphthyridine (B1222797) core, there is a continuous drive to develop more efficient, scalable, and environmentally benign synthetic routes. mdpi.comnih.govencyclopedia.pub

Future research in this area will likely focus on:

Catalytic Systems: Exploring novel catalysts to improve reaction yields and reduce the need for harsh reaction conditions often associated with classical methods. nih.gov This includes the use of transition-metal catalysts for cross-coupling reactions to introduce the bromo and methyl groups with high regioselectivity.

One-Pot Reactions: Designing multi-component reactions that allow for the construction of the this compound scaffold in a single step from readily available starting materials. This approach enhances atom economy and minimizes waste.

Flow Chemistry: Implementing continuous flow technologies for the synthesis of this compound. Flow chemistry offers advantages in terms of safety, scalability, and precise control over reaction parameters, leading to higher purity products. A known synthesis method involves the reaction of 5-bromopyridin-3-amine with (E)-but-2-enal in toluene (B28343) and hydrochloric acid. google.com

Overcoming challenges such as the low electron density of the pyridine (B92270) ring, which can hinder cyclization, remains a key objective. ekb.eg

Exploration of New Reactivity Modes and Functionalization Strategies

The bromine atom at the 7-position and the methyl group at the 2-position of the 1,5-naphthyridine ring are key handles for further chemical modifications. The reactivity of 1,5-naphthyridines shares similarities with quinolines, presenting opportunities for various transformations. nih.gov

Future investigations are expected to explore:

Cross-Coupling Reactions: Expanding the scope of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination, to introduce a wide array of substituents at the 7-position. mdpi.combeilstein-journals.org This will enable the creation of a diverse library of derivatives with tailored properties.

C-H Activation: Developing methods for the direct functionalization of the C-H bonds of the naphthyridine core and the methyl group. This atom-economical approach avoids the need for pre-functionalized starting materials.

Regioselective Functionalization: Investigating strategies for the selective functionalization of other positions on the naphthyridine ring, which can be challenging due to the directing effects of the existing substituents and the nitrogen atoms. For instance, direct ring metalation has been successfully used for the regioselective functionalization of 4-bromobenzo[c] encyclopedia.pubresearchgate.netnaphthyridine. beilstein-journals.org

Computational Design of Advanced this compound Derivatives

Computational chemistry and molecular modeling are becoming indispensable tools in the design of new molecules with desired properties.

Future research directions in this area include:

Predictive Modeling: Utilizing density functional theory (DFT) and other computational methods to predict the electronic, optical, and chemical properties of novel this compound derivatives. This can guide synthetic efforts towards the most promising candidates.

Virtual Screening: Employing computational screening techniques to identify derivatives with high potential for specific applications, such as in advanced materials or as chemical probes.

Emerging Applications in Advanced Materials and Chemical Biology (Excluding Prohibited Elements)

The unique structural and electronic properties of this compound make it a promising building block for advanced materials and a valuable scaffold in chemical biology.

Potential future applications to be explored are:

Organic Electronics: Designing and synthesizing novel 1,5-naphthyridine-based polymers and small molecules for use in organic light-emitting diodes (OLEDs), organic photovoltaic (OPV) devices, and organic field-effect transistors (OFETs). nih.govgoogle.com The electron-deficient nature of the 1,5-naphthyridine ring makes it an attractive component for electron-transporting materials. nih.gov

Sensors: Developing fluorescent chemosensors based on this compound derivatives for the detection of metal ions and other analytes. The naphthyridine core can act as a signaling unit in such sensors.

Chemical Probes: Synthesizing and evaluating derivatives as probes to study biological processes. The 1,5-naphthyridine scaffold is found in some natural products and has been shown to interact with biomolecules. nih.gov For instance, certain fused 1,5-naphthyridines have shown inhibitory effects against topoisomerase I. encyclopedia.pub

The exploration of these future research directions will undoubtedly unlock the full potential of this compound, paving the way for new discoveries and innovations in both fundamental chemistry and applied sciences.

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